8-Ethyl-2-methylquinoline-4-carboxylic acid

Description

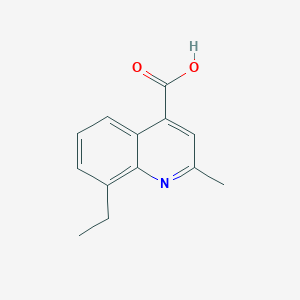

8-Ethyl-2-methylquinoline-4-carboxylic acid (CAS: 288151-72-4) is a quinoline derivative with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . Its structure features an ethyl group at the 8-position and a methyl group at the 2-position of the quinoline core (Figure 1). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research. Its substitution pattern influences electronic properties, solubility, and biological interactions, making it a subject of comparative studies with structurally related quinoline-4-carboxylic acids.

Properties

IUPAC Name |

8-ethyl-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-11(13(15)16)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKCJGCFXQNMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364160 | |

| Record name | 8-ethyl-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-72-4 | |

| Record name | 8-ethyl-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthetic Procedure Example

A representative synthesis route based on the condensation method is as follows:

Analytical Data Supporting Synthesis

The synthesized compounds are characterized by:

1H NMR Spectroscopy: Signals corresponding to quinoline protons and substituents confirm structure. For example, in 2-toluquinoline-4-carboxylic acid, characteristic multiplets appear at 8.127 ppm (ddd), 7.692 ppm (ddd), and methyl protons at 2.587 ppm.

Melting Points: Consistent melting points (e.g., 238-240 °C for intermediates, 294-295 °C for vinyl derivatives) confirm purity and identity.

Elemental Analysis and IR Spectroscopy: Confirm presence of carboxylic acid groups (broad OH stretch ~3345 cm^-1) and vinyl groups (C=CH trans stretch ~965 cm^-1).

Comparative Analysis of Preparation Routes

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Doebner–Von Miller Reaction | Substituted anilines, aldehydes, pyruvic acid | Heating under reflux | Straightforward, good yields, versatile substitutions | Requires careful control of reaction conditions |

| Base-catalyzed condensation of isatin | Isatin, NaOH, acetone | Mild temperatures, reflux | High yield of intermediates, scalable | Multi-step, requires purification steps |

| Oxidation with alkaline hydrogen peroxide | Methyl-quinoline derivatives, H2O2 | Controlled oxidation | Useful for hydroxylated intermediates | Less direct for ethyl/methyl substitutions |

Research Findings and Optimization

High yields (~85-99%) are achievable by optimizing temperature, reaction time, and reagent ratios, as demonstrated in patent literature.

Selective substitution at the 8-ethyl and 2-methyl positions requires precise control of alkylation steps, often employing regioselective catalysts or protecting groups to avoid side reactions.

The synthetic routes are adaptable for scale-up, with potential industrial applications in the production of quinoline-based pharmaceuticals and materials.

Summary Table of Key Synthetic Data

| Compound/Intermediate | Reagents | Conditions | Yield (%) | Melting Point (°C) | Key Characterization |

|---|---|---|---|---|---|

| 2-Toluquinoline-4-carboxylic acid | Isatin, NaOH, acetone | 25-35 °C stir, reflux 10 h | 99 | 238-240 | 1H NMR, elemental analysis |

| 2-Vinyl-4-quinoline carboxylic acid | 2-Toluquinoline-4-carboxylic acid, phenyl aldehyde | 100 °C, 3 h | 85 | 294-295 | IR, 1H NMR |

| 8-Ethyl-2-methylquinoline-4-carboxylic acid | Alkylation reagents (ethyl, methyl sources) | Variable, optimized | Variable | Not specified | NMR, MS, elemental analysis |

Chemical Reactions Analysis

8-Ethyl-2-methylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce the quinoline ring to tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

EMQCA has shown potential in various therapeutic areas due to its biological activities:

- Antibacterial Activity: EMQCA and its derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that certain polysubstituted derivatives outperform established antibiotics like oxolinic acid in antibacterial effectiveness.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| EMQCA | Antibacterial | 62.57 (weak inhibition) |

| Derivative A | Antibacterial | < 64 (poor activity) |

| Derivative B | Antibacterial | 32 (effective) |

- Antitubercular Activity: Recent studies have focused on the design and synthesis of analogs based on EMQCA for targeting Mycobacterium tuberculosis. Some derivatives have shown promising results with effective inhibition of DNA gyrase, a crucial target for tuberculosis treatment .

Biochemical Assays

EMQCA serves as a fluorescent probe in biochemical assays, enabling the study of enzyme inhibition and various biological interactions. Its ability to intercalate with DNA allows researchers to investigate its potential as an anti-cancer agent by inhibiting the replication of cancer cells.

Material Science

In the field of material science, EMQCA is utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells. The unique properties of quinoline derivatives make them suitable for enhancing the efficiency of these devices.

Case Study 1: Antitubercular Activity

A study evaluated a series of synthesized quinoline derivatives, including EMQCA analogs, against Mycobacterium tuberculosis using the Minimum Inhibitory Concentration (MIC) method. The results indicated that certain compounds exhibited strong inhibitory effects at concentrations significantly lower than those required for conventional antibiotics .

Case Study 2: Antibacterial Efficacy

Research conducted on various derivatives of EMQCA demonstrated their effectiveness against a range of bacterial strains. The study highlighted that modifications at specific positions on the quinoline ring could enhance antibacterial activity, providing insights into structure-activity relationships that could guide future drug development.

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Quinoline-4-carboxylic acid derivatives exhibit diverse properties depending on substituent type and position. Key analogues are compared below:

Biological Activity

8-Ethyl-2-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by recent research findings.

Chemical Structure and Properties

This compound (C₁₃H₁₃NO₂) features a quinoline ring system with an ethyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. This unique substitution pattern enhances its biological activity compared to other quinoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in microbial metabolism. Its quinoline structure allows it to intercalate with DNA, inhibiting replication in certain pathogens .

- Metal Ion Binding : It can form complexes with metal ions, which may enhance its antibacterial and anticancer activities.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives of this compound have shown superior effectiveness compared to established antibiotics like oxolinic acid. For example, in studies involving various bacterial strains, certain derivatives demonstrated inhibition zones comparable to or greater than those of standard treatments .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 22 | 24 |

Anticancer Activity

While more research is needed, preliminary studies suggest that this compound may possess anticancer properties. It has been shown to exhibit low toxicity in cell cultures at concentrations up to 200 µM, indicating potential for further development as an anticancer agent .

Anti-inflammatory Effects

There are indications that this compound may also have anti-inflammatory properties. However, these effects require further investigation to establish their clinical relevance.

Case Studies and Research Findings

- Antibacterial Activity Assessment : A study tested various derivatives of the compound against six pathogenic strains, revealing significant antibacterial effects particularly against Staphylococcus aureus. The most potent derivative had a minimum inhibitory concentration (MIC) of 0.0625 mg/mL compared to the standard drug's MIC of 0.125 mg/mL .

- Synthesis and Evaluation : Another research effort focused on synthesizing novel derivatives using multi-step organic reactions. These derivatives were evaluated for their biological activity, confirming enhanced antibacterial properties over traditional antibiotics .

- Fluorescent Probe Applications : The compound has been utilized as a fluorescent probe in biochemical assays due to its ability to bind metal ions effectively, which can be leveraged for detecting specific biomolecules in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.